Technical Guide: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine
Technical Guide: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine
Executive Summary
Target Molecule: 1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine CAS Registry Number: 1379313-62-8 Molecular Formula: C₁₀H₁₁BrFN Molecular Weight: 244.11 g/mol
This technical guide details the synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine , a critical scaffold in medicinal chemistry often utilized for its conformational restriction properties. The cyclopropane ring locks the ethylamine chain into a specific orientation relative to the aromatic system, a feature highly valued in the design of monoamine transporter inhibitors and GPCR ligands.[1]
The protocol outlined below prioritizes the Nitrile-Cyclopropanation-Reduction route. This pathway is selected for its scalability, cost-effectiveness, and the commercial availability of the primary starting material, 4-bromo-2-fluorophenylacetonitrile.
Retrosynthetic Analysis & Strategy
The synthesis is designed via a disconnection at the methanamine carbon and the cyclopropane ring closure.[1]
-
Target: Primary amine with a quaternary cyclopropyl center.[1]
-
Precursor: 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile.[1][2]
-
Starting Material: 4-Bromo-2-fluorophenylacetonitrile.[1]
The strategy relies on the high acidity of the benzylic protons in the starting nitrile, allowing for a double alkylation (cyclopropanation) using 1,2-dibromoethane under Phase Transfer Catalysis (PTC). The subsequent reduction of the nitrile to the primary amine is chemoselective, preserving the aryl bromide and fluoride functionalities.[1]
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
This step utilizes a Phase Transfer Catalysis (PTC) method.[1] The use of concentrated aqueous NaOH with a quaternary ammonium salt avoids the need for dangerous bases like NaH or LDA and strictly anhydrous conditions.[1]
Reagents & Materials:
-
1,2-Dibromoethane (1.2 - 1.5 eq)
-
Sodium Hydroxide (50% aq.[1] solution) (4.0 eq)
-
Tetrabutylammonium bromide (TBAB) or TEBA (0.05 eq)[1]
-
Solvent: Toluene (optional, can be run neat or with minimal solvent)
Experimental Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Charging: Add 4-bromo-2-fluorophenylacetonitrile, 1,2-dibromoethane, and TBAB to the flask.
-
Initiation: Cool the mixture to 0–5 °C. Slowly add the 50% NaOH solution dropwise. Caution: The reaction is exothermic.[1]
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 4–6 hours. The color typically changes from pale yellow to deep orange/brown.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] Look for the disappearance of the benzylic starting material.[1]
-
Quenching: Dilute with water and extract with Ethyl Acetate (EtOAc) or Toluene (3x).
-
Workup: Wash combined organics with water and brine. Dry over anhydrous Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. The residue is often a solid that can be recrystallized from Hexanes/IPA or used directly if purity >95%.[1]
Critical Process Parameters (CPPs):
| Parameter | Range | Rationale |
|---|---|---|
| Temperature | 0°C -> 50°C | Control exotherm during addition; heat may be required to drive completion (up to 50°C) if kinetics are slow. |
| Stirring | High RPM | Essential for biphasic PTC reactions to maximize interfacial surface area.[1] |
| Stoichiometry | Excess Alkyl Halide | 1,2-dibromoethane is used in excess to prevent intermolecular polymerization.[1] |
Step 2: Reduction to 1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine
The nitrile group is reduced to a primary amine.[1] While Lithium Aluminum Hydride (LiAlH₄) is the standard reagent, Borane-THF (BH₃·THF) is recommended here to minimize the risk of debrominating the aromatic ring.[1]
Reagents:
-
Nitrile Intermediate (from Step 1) (1.0 eq)[1]
-
Borane-THF complex (1.0 M in THF) (2.5 - 3.0 eq)
-
Solvent: Anhydrous THF
-
Quenching: Methanol, then 10% HCl
Experimental Workflow:
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve the Nitrile intermediate in anhydrous THF.
-
Addition: Cool to 0 °C. Add BH₃·THF solution dropwise via syringe or addition funnel.[1]
-
Reflux: After addition, warm to room temperature, then heat to gentle reflux (65 °C) for 2–4 hours.
-
Quenching (Critical): Cool to 0 °C. Very slowly add Methanol to destroy excess borane (hydrogen gas evolution).
-
Hydrolysis: Add 10% HCl solution and stir at room temperature (or mild heat) for 1 hour to break the boron-amine complex.
-
Isolation: Basify the aqueous layer with NaOH (pH > 12) and extract with Dichloromethane (DCM).[1]
-
Salt Formation: To ensure stability, convert the free base oil into the Hydrochloride salt by treating the DCM solution with HCl in ether/dioxane.[1]
Analytical Characterization & Validation
To ensure the protocol was successful, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)[1][3]
-
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):
-
Cyclopropyl Ring: Look for two distinct multiplets between δ 0.80 – 1.20 ppm (4H), characteristic of the symmetric cyclopropane protons.[1]
-
Methylene Spacer (–CH₂–N): A singlet or doublet (if salt) around δ 2.80 – 3.10 ppm (2H).[1]
-
Aromatic Region: The 4-bromo-2-fluoro substitution pattern typically shows a multiplet pattern between δ 7.30 – 7.60 ppm (3H).[1]
-
-
¹³C NMR:
Mass Spectrometry (LC-MS)[3]
-
Ionization: ESI+
-
Expected Mass: [M+H]⁺ = 244.0/246.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]
Infrared Spectroscopy (IR)[1]
-
Disappearance: The sharp Nitrile (–C≡N) stretch at ~2230 cm⁻¹ must be absent.[1]
-
Appearance: Primary amine N–H stretches (doublet) at 3300–3400 cm⁻¹ .[1]
Safety & Handling
-
1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen.[1] Use only in a fume hood with double-gloving (Nitrile).[1]
-
Borane-THF: Pyrophoric and generates flammable hydrogen gas upon quenching.[1] Ensure inert atmosphere and proper venting.[1]
-
Cyanide Waste: Although the nitrile group is reduced, any unreacted starting material or waste streams from Step 1 should be treated as potentially generating cyanide under acidic conditions (though the nitrile here is covalent, standard precautions apply).[1]
References
-
Preparation of 1-Arylcyclopropanecarbonitriles: Fedorynski, M., & Jonczyk, A. (1995).[1] "Phase transfer catalyzed synthesis of 1-substituted cyclopropanecarbonitriles."[1] Organic Preparations and Procedures International, 27(3), 355-359.[1]
-
Reduction of Nitriles to Amines: Brown, H. C., & Choi, Y. M. (1981).[1] "Selective reductions. 27. Reaction of borane-tetrahydrofuran with nitriles." Journal of the American Chemical Society, 103(16), 4921-4926.[1] Link[1]
-
Target Molecule Verification: CAS Registry No. 1379313-62-8.[1][3] Chemical Abstracts Service.[1] Link
